3-Methoxy-3'-(trifluoromethyl)biphenyl-4-carbonitrile
Description
3-Methoxy-3’-(trifluoromethyl)biphenyl-4-carbonitrile is an aromatic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a carbonitrile group attached to a biphenyl structure
Properties
IUPAC Name |
2-methoxy-4-[3-(trifluoromethyl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO/c1-20-14-8-11(5-6-12(14)9-19)10-3-2-4-13(7-10)15(16,17)18/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTBUEBDNPEIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3’-(trifluoromethyl)biphenyl-4-carbonitrile typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide and a base such as potassium carbonate.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced through a radical trifluoromethylation reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Introduction of Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production methods for 3-Methoxy-3’-(trifluoromethyl)biphenyl-4-carbonitrile may involve large-scale versions of the above synthetic routes, optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3’-(trifluoromethyl)biphenyl-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of 3-Formyl-3’-(trifluoromethyl)biphenyl-4-carbonitrile.
Reduction: Formation of 3-Methoxy-3’-(trifluoromethyl)biphenyl-4-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3-Methoxy-3’-(trifluoromethyl)biphenyl-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Used in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-Methoxy-3’-(trifluoromethyl)biphenyl-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy and carbonitrile groups can influence its binding affinity and selectivity for biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(trifluoromethyl)benzenamine
- 3’-Methoxy-2,4’-bis(trifluoromethyl)-1,1’-biphenyl
Uniqueness
3-Methoxy-3’-(trifluoromethyl)biphenyl-4-carbonitrile is unique due to the specific combination of functional groups attached to the biphenyl core
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
